SKLB050

Tubulin binding affinity Kd determination Colchicine-site ligand

SKLB050 is a synthetic derivative of millepachine (MIL), a natural chalcone-type small molecule isolated from Millettia pachycarpa. It belongs to a novel class of tubulin polymerization inhibitors that bind irreversibly to the colchicine-binding site on β-tubulin.

Molecular Formula C22H23NO4
Molecular Weight 365.43
Cat. No. B1193486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKLB050
SynonymsSKLB-050;  SKLB 050;  SKLB050
Molecular FormulaC22H23NO4
Molecular Weight365.43
Structural Identifiers
SMILESO=C(C1=CC=C(OC)C2=C1OC(C)(C)C=C2)/C=C/C3=CC=C(OC)C(N)=C3
InChIInChI=1S/C22H23NO4/c1-22(2)12-11-16-19(25-3)10-7-15(21(16)27-22)18(24)8-5-14-6-9-20(26-4)17(23)13-14/h5-13H,23H2,1-4H3/b8-5+
InChIKeyIUIOXMRMRADSKI-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SKLB050: A Chalcone-Derived, Irreversible β-Tubulin Colchicine-Site Inhibitor with Nanomolar Anticancer Activity


SKLB050 is a synthetic derivative of millepachine (MIL), a natural chalcone-type small molecule isolated from Millettia pachycarpa. It belongs to a novel class of tubulin polymerization inhibitors that bind irreversibly to the colchicine-binding site on β-tubulin. SKLB050 exhibits low nanomolar antiproliferative potency against a panel of human tumor cell lines, including those overexpressing P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1), and has demonstrated in vivo antitumor activity [1]. Its mechanism involves direct, irreversible β-tubulin engagement, G2/M cell-cycle arrest, and—based on structurally related series—covalent modification of Cys-239 in β-tubulin promoting selective tubulin heterodimer degradation [1] [2].

Why Colchicine-Site Binders Are Not Interchangeable: The SKLB050 Specificity Question


Colchicine-binding site inhibitors (CBSIs) are structurally diverse, and their binding modes, tubulin conformational effects, and susceptibility to drug efflux pumps vary dramatically. Conventional CBSIs like colchicine exhibit high toxicity and narrow therapeutic indices, while taxane- and vinca-site agents (e.g., paclitaxel, vinblastine) are substrates for P-gp/MRP1-mediated efflux, leading to acquired multidrug resistance with resistance factors exceeding 100 [1]. Even within the millepachine derivative series, SKLB028 and SKLB050 show distinct target binding affinities, antiproliferative profiles, and resistance indices, precluding generic substitution based on shared chemotype alone [1]. A further differentiation layer established in follow-on work is the covalent targeting of β-tubulin Cys-239 by select analogues to drive tubulin degradation—a feature not shared by colchicine or paclitaxel [2].

Head-to-Head Quantitative Evidence for SKLB050 Differentiation for Scientific Procurement


Tubulin Binding Affinity: SKLB050 vs. Colchicine, SKLB028, and MIL by Tryptophan Fluorescence Quenching

In a direct tryptophan fluorescence-based binding assay using purified tubulin, SKLB050 exhibited the lowest dissociation constant (Kd) among all tested compounds, indicating its higher binding affinity. The measured Kd for SKLB050 was 5.13 ± 0.62 μM, compared to 11.03 ± 2.57 μM for colchicine, 31.69 ± 5.26 μM for the closely related derivative SKLB028, and 139.3 ± 34.76 μM for the parent compound millepachine (MIL) [1]. This head-to-head comparison demonstrates a 2.1-fold, 6.2-fold, and 27-fold binding affinity advantage over colchicine, SKLB028, and MIL, respectively.

Tubulin binding affinity Kd determination Colchicine-site ligand

Antiproliferative Potency Across Sensitive Cancer Cell Lines: SKLB050 vs. SKLB028 and MIL

The half-maximal inhibitory concentration (IC50) values for SKLB050 against HepG2 and A2780S cells, determined by MTT assay, were 31 ± 2 nM and 60 ± 4 nM, respectively. In comparison, the structurally analogous SKLB028 showed reduced potency (120 ± 12 nM and 89 ± 7 nM), while the parent compound MIL exhibited only micromolar activity (2300 ± 220 nM and 3509 ± 572 nM) [1]. This represents an approximately 74-fold improvement in potency over the natural lead compound MIL in HepG2 cells.

Cytotoxicity IC50 Antitumor potency

Multidrug Resistance (MDR) Evasion: Resistance Factor Comparison of SKLB050 vs. Paclitaxel and Vinblastine

SKLB050 was evaluated alongside clinically used tubulin agents against three drug-resistant cell lines overexpressing P-gp or MRP1. The calculated resistance factors (fold-change in IC50 between resistant and parental cells) for SKLB050 ranged narrowly from 1.5 to 2.5 across A2780/T, HCT-8/V, and HCT-8/T lines. In stark contrast, paclitaxel displayed resistance factors from 186 to 300, and vinblastine from 225 to 733 in the same cell line panel [1]. SKLB050 maintained single-digit nanomolar IC50 values (13–33 nM) even in the most resistant cell lines. Notably, its resistance indices were also lower than the structurally similar SKLB028 (RF 1.4–2.1), suggesting a subtle but measurable advantage in MDR circumvention [1].

Multidrug resistance Resistance factor P-glycoprotein

Cellular Target Engagement: Covalent Modification of β-Tubulin Cys-239 and Selective Tubulin Degradation

Follow-on structural biology and medicinal chemistry work from the same group established that a series of chalcone-type colchicine-site inhibitors, structurally related to SKLB050, covalently modify the Cys-239 residue on β-tubulin. This covalent engagement leads to selective degradation of tubulin heterodimers while notably sparing βIII-tubulin, an isoform associated with clinical drug resistance [2]. The degradation mechanism is a clear differentiator from classical reversible colchicine-site binders, which merely inhibit polymerization without inducing target elimination [2].

Targeted protein degradation Covalent inhibitor β-Tubulin Cys-239

G2/M Cell-Cycle Arrest Activity: SKLB050 vs. Colchicine and Paclitaxel in HCT-8/V Cells

Immunofluorescence staining of tubulin in HCT-8/V cells demonstrated that treatment with 50 nM SKLB050 for 16 hours induced pronounced tubulin depolymerization and G2/M phase cell-cycle arrest, a phenotype indistinguishable from that produced by 50 nM colchicine. Paclitaxel at 50 nM instead promoted tubulin polymerization, confirming the distinct mechanistic class of SKLB050 as a microtubule destabilizer [1]. The G2/M arrest was confirmed by PI staining and flow cytometry, with a higher proportion of arrested cells observed for SKLB050 and SKLB028 compared to the parental MIL at equimolar concentrations [1]. This functional readout validates that SKLB050 exerts on-target cellular activity at low nanomolar concentrations in a P-gp-overexpressing MDR cell background.

Cell cycle arrest G2/M phase Immunofluorescence

Optimal Experimental Use Cases for SKLB050 Based on Its Differentiated Profile


In Vitro Chemosensitivity Profiling in Multidrug-Resistant Cancer Models

SKLB050's exceptionally low resistance factors (RF 1.5–2.5) across P-gp- and MRP1-overexpressing cell lines—compared to RF values of 186–733 for paclitaxel and vinblastine [1]—make it an ideal positive control or reference compound for chemosensitivity screening panels designed to evaluate novel MDR-reversal strategies or characterize resistance mechanisms in hematological and solid tumor models.

Mechanistic Studies of Tubulin Covalent Modification and Targeted Protein Degradation

The covalent binding of SKLB050-class compounds to Cys-239 of β-tubulin, leading to selective tubulin heterodimer degradation while sparing βIII-tubulin [2], positions SKLB050 as a chemical biology probe for investigating tubulin homeostasis, ubiquitin-proteasome-mediated tubulin turnover, and the functional consequences of isoform-selective tubulin depletion in neuronal and cancer cell contexts.

Structure-Activity Relationship (SAR) Studies on Chalcone-Type Colchicine-Site Inhibitors

The availability of high-resolution X-ray crystal structures of SKLB050 bound to the tubulin T2R-TTL complex, combined with the 74-fold potency improvement over MIL and the 6.2-fold higher binding affinity compared to SKLB028 [1], enables rational SAR campaigns aimed at optimizing chalcone-based tubulin inhibitors through computational docking, scaffold hopping, or focused library synthesis targeting the colchicine intradimer interface.

Dual Mechanistic Comparator in Microtubule-Targeting Agent Studies

SKLB050 provides a unique dual-mechanism benchmark—combining tubulin depolymerization with irreversible target engagement—that complements standard comparators such as colchicine (reversible destabilizer), paclitaxel (stabilizer), and vinblastine (reversible destabilizer at a distinct site) in multi-arm mechanistic studies of microtubule dynamics, mitotic catastrophe, and apoptotic signaling [1].

Quote Request

Request a Quote for SKLB050

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.